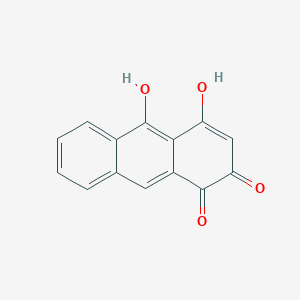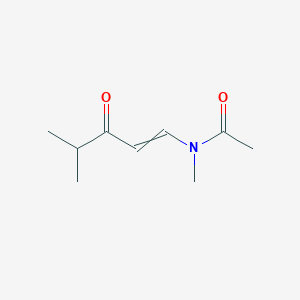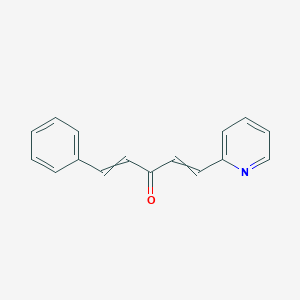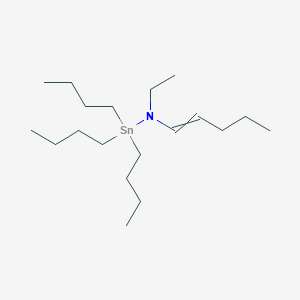
N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride: is an organic compound that features both acetyloxy and chlorobenzene functional groups
準備方法
Synthetic Routes and Reaction Conditions:
Using Thionyl Chloride: One common method involves the reaction of 2-chlorobenzene-1-carboximidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride.
Using Phosphorus Chlorides: Another method involves the use of phosphorus trichloride or phosphorus pentachloride to facilitate the chlorination of the carboximidoyl group, followed by acetylation with acetic anhydride.
Industrial Production Methods: Industrial production often employs large-scale batch reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding carboxylic acid and acetic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Aqueous base such as sodium hydroxide or acidic conditions using hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or esters.
Hydrolysis: Formation of 2-chlorobenzene-1-carboxylic acid and acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions used.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The acetyloxy group can serve as a protecting group for alcohols during multi-step synthesis.
Biology and Medicine:
Drug Development:
Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and materials.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The acetyloxy group can also participate in esterification reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
N-(Acetyloxy)-2-chlorobenzene-1-carboxamide: Similar structure but with an amide group instead of a chloride.
2-Chlorobenzene-1-carboxylic acid: Lacks the acetyloxy group but shares the chlorobenzene core.
Acetyl chloride: Contains the acetyloxy group but lacks the chlorobenzene moiety.
Uniqueness: N-(Acetyloxy)-2-chlorobenzene-1-carboximidoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
61101-50-6 |
|---|---|
分子式 |
C9H7Cl2NO2 |
分子量 |
232.06 g/mol |
IUPAC名 |
[[chloro-(2-chlorophenyl)methylidene]amino] acetate |
InChI |
InChI=1S/C9H7Cl2NO2/c1-6(13)14-12-9(11)7-4-2-3-5-8(7)10/h2-5H,1H3 |
InChIキー |
OBZZCWRKUKZBSR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON=C(C1=CC=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
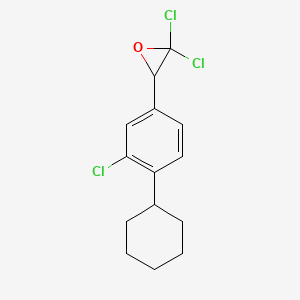
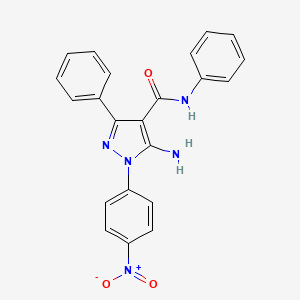
propanedioate](/img/structure/B14589698.png)

![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

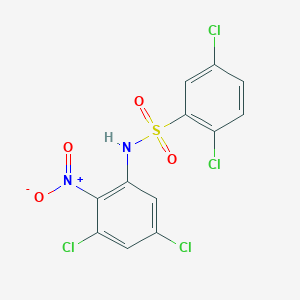
propanedioate](/img/structure/B14589763.png)
